12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
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Overview
Description
Gibberellin A17 is a C20-gibberellin and a tricarboxylic acid. It is a conjugate acid of a gibberellin A17(2-).
gibberellin A17 is a natural product found in Vicia faba, Prunus cerasus, and other organisms with data available.
Scientific Research Applications
Biotransformation and Product Recovery
The biotransformation of pentadecanoic acid by whole cells of recombinant E. coli, synthesizing cytochrome P450 BM-3 monooxygenase, leads to the production of hydroxy acids including 12-hydroxypentadecanoic acids. This study develops a multi-step product recovery process for these hydroxy acids, illustrating the potential of microbial biotransformation in generating valuable chemical compounds (Schneider, Wubbolts, Sanglard, & Witholt, 1998).
Synthesis of Diterpene Derivatives
Intramolecular photo[2+2]cycloaddition processes have been used to synthesize derivatives related to the compound , highlighting the methods for creating structurally complex molecules. This approach is significant in synthesizing novel organic compounds for various applications, including pharmaceuticals (Kojima, Inouye, & Kakisawa, 1985).
Structural Analysis and Characterization
The crystal structure of similar hydroxy acid esters, like 12-D-Hydroxyoctadecanoic acid methyl ester, provides insights into the molecular arrangement and packing of such compounds. This information is crucial for understanding the physical properties and potential applications of these molecules (Lundén, 1976).
Cyclization and Isomerization Studies
Research on the cyclization and isomerization of diterpenoids provides valuable information on chemical reactions that could be applied to similar compounds. These studies shed light on the transformation processes of complex organic molecules, which is essential in organic synthesis and pharmaceutical chemistry (Barba, Ungur, & Vlad, 1989).
Properties
CAS No. |
18411-79-5 |
---|---|
Molecular Formula |
C20H26O7 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid |
InChI |
InChI=1S/C20H26O7/c1-10-8-18-9-19(10,27)7-4-11(18)20(16(25)26)6-3-5-17(2,15(23)24)13(20)12(18)14(21)22/h11-13,27H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/t11-,12-,13-,17-,18+,19+,20-/m1/s1 |
InChI Key |
AUKMHZZVLPQAOX-CDNFTCFOSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O |
SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O |
melting_point |
140 - 150 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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